molecular formula C6H3ClFNO2 B6284622 5-chloro-4-fluoropyridine-2-carboxylic acid CAS No. 1211591-89-7

5-chloro-4-fluoropyridine-2-carboxylic acid

Cat. No.: B6284622
CAS No.: 1211591-89-7
M. Wt: 175.5
InChI Key:
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Description

5-chloro-4-fluoropyridine-2-carboxylic acid is a heterocyclic organic compound that contains both chlorine and fluorine atoms attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-fluoropyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-chloropyridine, selective fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-fluoropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-chloro-4-fluoropyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism by which 5-chloro-4-fluoropyridine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-4-fluoropyridine-2-carboxylic acid is unique due to the simultaneous presence of both chlorine and fluorine atoms on the pyridine ring. This dual halogenation imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various complex molecules .

Properties

CAS No.

1211591-89-7

Molecular Formula

C6H3ClFNO2

Molecular Weight

175.5

Purity

95

Origin of Product

United States

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